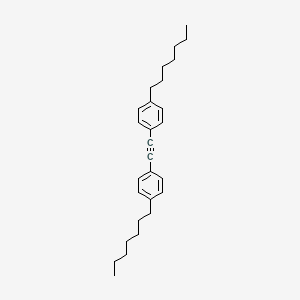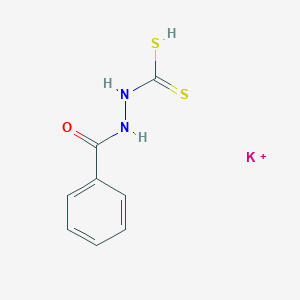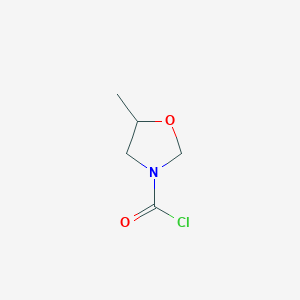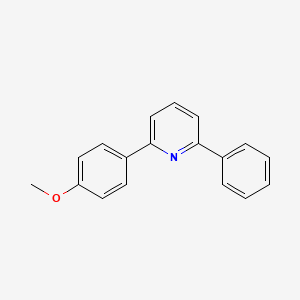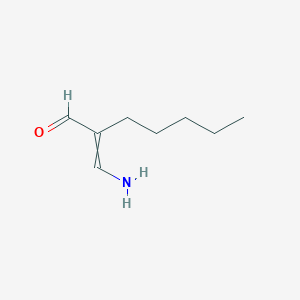
2-(Aminomethylidene)heptanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethylidene)heptanal is an organic compound characterized by the presence of an aldehyde group and an aminomethylidene group attached to a heptane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethylidene)heptanal typically involves the reaction of heptanal with an amine under specific conditions. One common method is the reductive amination of heptanal using ammonia or primary amines, followed by reduction with a suitable reducing agent . The reaction conditions often require a catalyst and controlled temperature to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency . The use of advanced catalysts and automated systems can further enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Aminomethylidene)heptanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: The aminomethylidene group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol, and controlled temperatures.
Major Products Formed:
Oxidation: 2-(Aminomethylidene)heptanoic acid.
Reduction: 2-(Aminomethylidene)heptanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Aminomethylidene)heptanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals
Biology: Investigated for its potential biological activity and interactions with biomolecules
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes
Mécanisme D'action
The mechanism of action of 2-(Aminomethylidene)heptanal involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
- 2-(Aminomethylidene)hexanal
- 2-(Aminomethylidene)octanal
- 2-(Aminomethylidene)nonanal
Comparison: 2-(Aminomethylidene)heptanal is unique due to its specific chain length and functional groups, which confer distinct chemical properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
30989-86-7 |
|---|---|
Formule moléculaire |
C8H15NO |
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
2-(aminomethylidene)heptanal |
InChI |
InChI=1S/C8H15NO/c1-2-3-4-5-8(6-9)7-10/h6-7H,2-5,9H2,1H3 |
Clé InChI |
PVHDIHMVDVBZQL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=CN)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[Acetyl(nitroso)amino]phenyl acetate](/img/structure/B14677866.png)
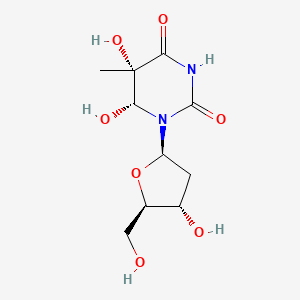
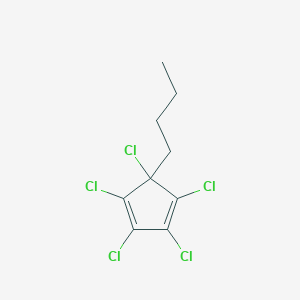
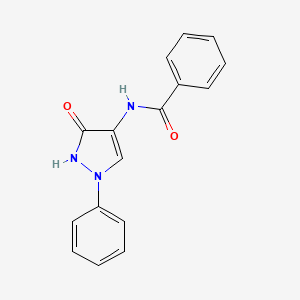
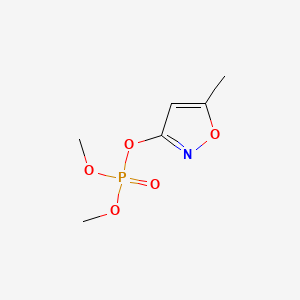
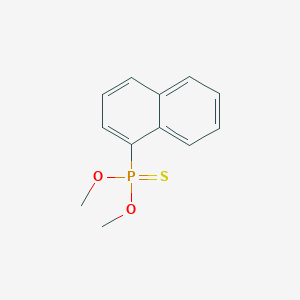
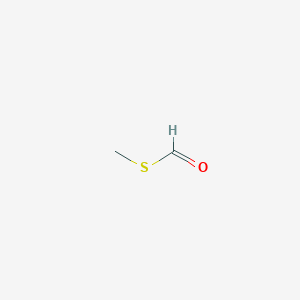
![12,14-dioxo-13-oxa-9,10-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,8,16-pentaene-16,17-dicarboxylic acid](/img/structure/B14677914.png)
